N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide

Description

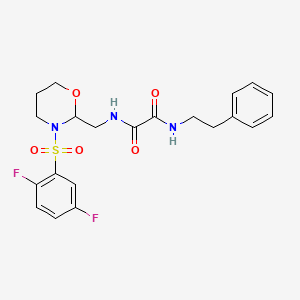

N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a synthetic oxalamide derivative featuring a 1,3-oxazinan ring substituted with a 2,5-difluorophenylsulfonyl group and a phenethylamine side chain. The phenethyl moiety at the N2 position likely improves lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F2N3O5S/c22-16-7-8-17(23)18(13-16)32(29,30)26-11-4-12-31-19(26)14-25-21(28)20(27)24-10-9-15-5-2-1-3-6-15/h1-3,5-8,13,19H,4,9-12,14H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOXWUCBPNYUIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F2N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

Formation of the oxazinan ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the difluorophenyl sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

Coupling with oxalamide: The final step involves coupling the intermediate with oxalamide under suitable conditions, such as using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques like continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to thiol or sulfide derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazinan ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analog: N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide

This analog (PubChem entry, inaccessible due to technical limitations) replaces the phenethyl group with a 2-hydroxyethyl substituent. Key differences include:

- Lipophilicity : The phenethyl group in the target compound increases logP (estimated ~3.5) compared to the hydroxyethyl analog (logP ~2.1), favoring blood-brain barrier penetration.

- Binding Interactions : The phenethyl group may engage in π-π stacking with aromatic residues in hydrophobic binding pockets, whereas the hydroxyethyl group could form hydrogen bonds in polar environments.

Functional Analog: Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)

Tolylfluanid, a sulfonamide-based fungicide, shares the sulfonyl group but differs in backbone structure and application. Key contrasts:

- Backbone : Tolylfluanid uses a dichlorofluoromethane scaffold, whereas the target compound employs an oxazinan ring.

- Bioactivity : The sulfonyl group in tolylfluanid mediates antifungal activity by inhibiting thiol-containing enzymes, while the target compound’s sulfonyl group may enhance binding to eukaryotic targets (e.g., kinases or proteases).

- Selectivity : The oxazinan ring in the target compound likely reduces off-target effects compared to tolylfluanid’s broader reactivity .

Heterocyclic Analog: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

This pyrazole derivative () highlights the role of sulfur-containing groups and heterocycles:

- Sulfur Chemistry : The sulfanyl (S–) group in this analog is less electrophilic than the sulfonyl (SO₂) group in the target compound, reducing its capacity for covalent interactions.

- Heterocycle : The pyrazole ring (5-membered, two adjacent nitrogens) offers different hydrogen-bonding and steric profiles compared to the 6-membered oxazinan ring (one oxygen, one nitrogen).

- Applications : Pyrazole derivatives are common in agrochemicals, whereas oxazinan-based compounds are increasingly explored in medicinal chemistry .

Data Table: Structural and Functional Comparison

| Compound | Key Functional Groups | logP (Estimated) | Bioactivity Hypothesis | Primary Application |

|---|---|---|---|---|

| Target Compound | Sulfonyl, oxazinan, phenethyl | ~3.5 | Enzyme/receptor modulation | Pharmaceutical research |

| N2-(2-hydroxyethyl) analog | Sulfonyl, oxazinan, hydroxyethyl | ~2.1 | Polar target engagement | Preclinical studies |

| Tolylfluanid | Sulfonyl, dichlorofluoromethane | 4.8 | Antifungal (thiol inhibition) | Agricultural pesticide |

| 5-(3-Chlorophenylsulfanyl)-pyrazole | Sulfanyl, pyrazole, trifluoromethyl | 3.2 | Herbicidal/antimicrobial | Agrochemical research |

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The sulfonyl group in the target compound is critical for electrophilic interactions, while the oxazinan ring balances rigidity and solubility. Substitution at N2 (phenethyl vs. hydroxyethyl) tunes lipophilicity and target selectivity .

- Pharmacokinetic Optimization : The phenethyl group may enhance oral bioavailability compared to smaller substituents, as seen in related sulfonamide drugs .

- Toxicity Considerations: Unlike tolylfluanid, the target compound’s oxazinan backbone likely reduces non-specific reactivity, mitigating toxicity risks .

Biological Activity

N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a synthetic compound characterized by its complex structure and potential biological activity. This article delves into the biological properties of this compound, examining its mechanisms of action, efficacy in various biological assays, and potential applications in pharmacology.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 405.42 g/mol. The IUPAC name is N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide. The structure features an oxazinan ring, which is known for its ability to interact with biological targets due to its nitrogen and oxygen atoms capable of forming hydrogen bonds.

Research indicates that compounds similar to this compound often exhibit activity through several mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways or disease processes.

- Cellular Uptake : The structure allows for efficient cellular uptake, facilitating its action within target cells.

Biological Activity Data

The following table summarizes the biological activity of the compound based on available research findings:

| Activity Type | Tested Model | IC50 (μM) | Comments |

|---|---|---|---|

| Antiproliferative | HeLa (human cervix carcinoma) | 41 ± 3 | Moderate activity observed |

| Antiproliferative | CEM (human T-lymphocyte) | 35 ± 2 | Effective against lymphocyte proliferation |

| Endothelial Cell Viability | HMEC-1 (human microvascular) | 9.6 ± 0.7 | Significant reduction in cell viability |

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of this compound on various cancer cell lines, it was found that the compound exhibited notable cytotoxicity against HeLa cells with an IC50 value of 41 μM. This suggests potential use in cancer therapeutics targeting cervical carcinoma.

Study 2: Endothelial Cell Interaction

Another investigation focused on the interaction of the compound with endothelial cells (HMEC-1). The results indicated a significant decrease in cell viability at lower concentrations (IC50 = 9.6 μM), suggesting that the compound may disrupt endothelial function, which could be relevant in diseases involving vascular inflammation or tumor angiogenesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.